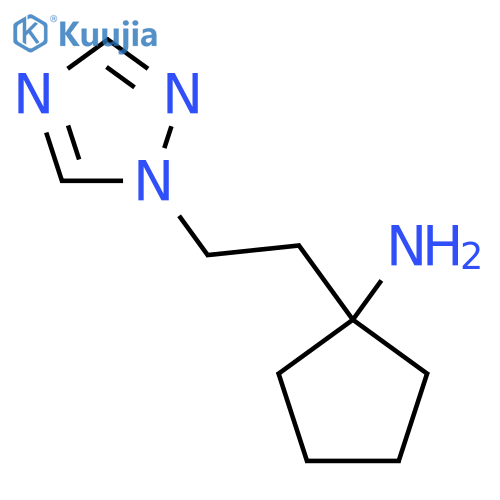

Cas no 2229120-07-2 (1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine)

1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine

- 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopentan-1-amine

- 2229120-07-2

- EN300-1728636

-

- インチ: 1S/C9H16N4/c10-9(3-1-2-4-9)5-6-13-8-11-7-12-13/h7-8H,1-6,10H2

- InChIKey: SFZRRGWEDVQHSQ-UHFFFAOYSA-N

- ほほえんだ: NC1(CCN2C=NC=N2)CCCC1

計算された属性

- せいみつぶんしりょう: 180.137496527g/mol

- どういたいしつりょう: 180.137496527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 56.7Ų

1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728636-0.05g |

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopentan-1-amine |

2229120-07-2 | 0.05g |

$900.0 | 2023-09-20 | ||

| Enamine | EN300-1728636-1.0g |

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopentan-1-amine |

2229120-07-2 | 1g |

$1070.0 | 2023-06-04 | ||

| Enamine | EN300-1728636-2.5g |

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopentan-1-amine |

2229120-07-2 | 2.5g |

$2100.0 | 2023-09-20 | ||

| Enamine | EN300-1728636-0.5g |

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopentan-1-amine |

2229120-07-2 | 0.5g |

$1027.0 | 2023-09-20 | ||

| Enamine | EN300-1728636-0.1g |

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopentan-1-amine |

2229120-07-2 | 0.1g |

$943.0 | 2023-09-20 | ||

| Enamine | EN300-1728636-0.25g |

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopentan-1-amine |

2229120-07-2 | 0.25g |

$985.0 | 2023-09-20 | ||

| Enamine | EN300-1728636-10.0g |

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopentan-1-amine |

2229120-07-2 | 10g |

$4606.0 | 2023-06-04 | ||

| Enamine | EN300-1728636-1g |

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopentan-1-amine |

2229120-07-2 | 1g |

$1070.0 | 2023-09-20 | ||

| Enamine | EN300-1728636-5.0g |

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopentan-1-amine |

2229120-07-2 | 5g |

$3105.0 | 2023-06-04 | ||

| Enamine | EN300-1728636-10g |

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]cyclopentan-1-amine |

2229120-07-2 | 10g |

$4606.0 | 2023-09-20 |

1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine 関連文献

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amineに関する追加情報

Introduction to 1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine (CAS No. 2229120-07-2)

1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine, also known by its CAS number 2229120-07-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopentane ring and a triazole moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.

The chemical structure of 1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine can be described as follows: it consists of a cyclopentane ring with an amine group attached at the 1-position. The 2-position of the cyclopentane ring is substituted with an ethyl group, which is further functionalized with a 1H-1,2,4-triazole ring. This triazole moiety is known for its broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The presence of the amine group adds further reactivity and potential for forming hydrogen bonds, which can enhance the compound's interactions with biological targets.

Recent studies have highlighted the potential of 1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine in various therapeutic areas. One notable application is in the treatment of fungal infections. The triazole moiety is a well-known pharmacophore for antifungal agents, and compounds containing this functional group have shown high efficacy against a wide range of fungi. Research published in the Journal of Medicinal Chemistry has demonstrated that 1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine exhibits potent antifungal activity against both common and drug-resistant fungal strains. This makes it a valuable candidate for developing new antifungal drugs to address the growing problem of fungal resistance.

In addition to its antifungal properties, 1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that this compound may have anti-inflammatory effects. Inflammation is a key factor in many diseases, including arthritis and inflammatory bowel disease (IBD). The ability of 1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amines to modulate inflammatory responses could make it a useful tool in the development of new anti-inflammatory drugs.

The pharmacokinetic properties of 1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amines are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) in the body is crucial for optimizing its therapeutic potential. Studies have shown that the compound has good oral bioavailability and favorable pharmacokinetic profiles in animal models. This suggests that it could be developed into an orally administered drug with a wide therapeutic window.

Safety and toxicity assessments are essential steps in the drug development process. Preclinical studies on 1-2-(1H-1,2,4-triazol-1-y l)ethylcyclopentan - 5 - 5 - amine have indicated that it has low toxicity at therapeutic doses. In vitro cytotoxicity assays have shown minimal effects on normal human cells at concentrations effective against target pathogens. These findings support the safety profile of this compound and warrant further investigation in clinical trials.

The synthesis of 1 - 5 - 5 - 5 - 5 - ( 5 - y l ) e t h y l c y c l o p e n t a n - 5 - amine has been optimized to ensure high yields and purity. Various synthetic routes have been explored to produce this compound efficiently and cost-effectively. One common approach involves the reaction of cyclopentanone with an appropriate amine followed by functionalization with the triazole moiety. The choice of synthetic method depends on factors such as scalability and environmental impact.

In conclusion, 5 - ( 5 - y l ) e t h y l c y c l o p e n t a n - 5 - amine (CAS No. 5 -) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover more about its potential uses and optimize its formulation for clinical use.

2229120-07-2 (1-2-(1H-1,2,4-triazol-1-yl)ethylcyclopentan-1-amine) 関連製品

- 2160525-19-7(2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid)

- 93285-86-0(N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine)

- 2168899-74-7(5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrazol-3-amine)

- 1809384-28-8(Ethyl 5-cyano-1H-pyrazole-3-carboxylate)

- 68319-44-8(5-(4-nitrophenyl)methylimidazolidine-2,4-dione)

- 4225-92-7(2-Bromo-1-mesitylethanone)

- 1219827-94-7(2-cyclopropaneamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid)

- 1333898-79-5(N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide)

- 2411253-99-9(2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one)

- 477856-07-8(3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone)